molecular formula C13H13F3N4O3S B2464480 4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine CAS No. 2380178-21-0

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine

Cat. No.: B2464480
CAS No.: 2380178-21-0
M. Wt: 362.33
InChI Key: JUOUKRIUNJJZGK-UHFFFAOYSA-N
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Description

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c1-19-8-11(5-18-19)24(21,22)20-6-10(7-20)23-9-2-3-17-12(4-9)13(14,15)16/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOUKRIUNJJZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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